molecular formula C20H15F2N3OS B2515395 (2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477297-48-6

(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2515395
CAS RN: 477297-48-6
M. Wt: 383.42
InChI Key: AYYUTDPQGJKVSM-SDNWHVSQSA-N
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Description

(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15F2N3OS and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Compounds related to benzothiazoles and thiophenes have been extensively studied for their pharmacological potential. For example, benzofused thiazole derivatives have shown promise as alternative antioxidant and anti-inflammatory agents, highlighting the importance of thiazole analogues in medicinal chemistry (Raut et al., 2020). Similarly, 1,3-thiazolidin-4-ones and their derivatives exhibit significant pharmacological importance, being incorporated into commercial pharmaceuticals due to their potential activities against various diseases (Santos et al., 2018).

Optoelectronic Materials

The structural motifs of benzothiazoles and related compounds have been explored for applications in optoelectronic devices. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018). This research demonstrates the potential of such compounds in developing advanced materials for electronic and photonic applications.

Chemical Synthesis Methodologies

The synthetic routes and transformation of compounds containing benzothiazole and thiophene cores are of significant interest in chemical synthesis. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been explored for their chemical and biological properties, underscoring the versatility of these compounds in synthetic chemistry (Abdurakhmanova et al., 2018).

properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3OS/c1-2-26-16-6-3-13(4-7-16)19-12-27-20(25-19)14(10-23)11-24-15-5-8-17(21)18(22)9-15/h3-9,11-12,24H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYUTDPQGJKVSM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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